Nickel sulfide has been explored as a catalyst for various chemical reactions, including:
Beyond the areas mentioned above, nickel sulfide is being explored for its potential applications in:
Nickel sulfide is an inorganic compound with the general formula . The simplest and most studied form is nickel(II) sulfide, represented as , which appears as a black solid. Nickel sulfide can be found in various colors depending on its composition, ranging from bronze (in the case of ) to black (for ). Notably, nickel sulfide exists in multiple polymorphic forms, with the two primary phases being the hexagonal alpha-phase and the rhombohedral beta-phase, which exhibit different stability conditions and volume changes during phase transitions .
Nickel sulfide exhibits biological activity that can influence both human health and environmental systems. While nickel itself is an essential trace element for certain organisms, excessive exposure to nickel compounds, including nickel sulfide, can lead to toxicity. Studies have shown that nickel sulfide can induce oxidative stress and inflammatory responses in biological systems, potentially leading to cellular damage or carcinogenic effects in high concentrations .
Nickel sulfide can be synthesized through various methods:
Research into the interactions of nickel sulfide with other materials has revealed its significance in catalysis and material science. For instance, studies have shown that the phase of nickel sulfide significantly affects its catalytic activity for hydrogen evolution reactions. This highlights the importance of understanding its interactions at a molecular level to optimize its performance in various applications .
Nickel sulfide shares similarities with several other metal sulfides. Here are some comparable compounds:
Compound Name | Formula | Characteristics |
---|---|---|
Cobalt(II) Sulfide | CoS | Similar structure; used in batteries |
Copper(I) Sulfide | Cu2S | Known for its semiconductor properties |
Iron(II) Sulfide | FeS | Commonly found in nature; used in iron production |
Molybdenum Disulfide | MoS2 | Notable for lubrication properties |
What sets nickel sulfide apart from these compounds is its unique catalytic properties and phase stability under varying conditions. Its ability to participate effectively in catalytic processes makes it particularly valuable for energy applications, especially compared to other metal sulfides that may not exhibit similar levels of activity or stability .
Nickel sulfides have been integral to metallurgical practices since the 19th century, with pentlandite (Ni~9~S~8~) serving as the primary ore for nickel extraction. The discovery of millerite (NiS) in 1845 marked the first systematic study of nickel sulfide minerals, revealing their unique crystallographic properties. In the 20th century, advances in X-ray diffraction enabled precise characterization of nickel sulfide polymorphs, particularly the α-NiS (hexagonal) and β-NiS (rhombohedral) phases. The material gained prominence in materials science during the 1970s when nickel sulfide inclusions were identified as the cause of spontaneous fractures in tempered glass, prompting rigorous studies into its phase transition behaviors.
Nickel sulfides exhibit remarkable stoichiometric diversity, as shown in Table 1.
Table 1: Common Nickel Sulfide Phases and Properties
These compounds display distinct electronic properties: Ni~3~S~2~ exhibits metallic conductivity due to Ni-Ni bonding networks, while NiS~2~ behaves as a semiconductor with a bandgap of ~0.5 eV. The Lewis acidity of nickel centers and sulfur's redox activity enable diverse chemical interactions, forming the basis for catalytic applications.
Solvothermal and hydrothermal synthesis methods represent fundamental approaches for producing nickel sulfide compounds with controlled structural and morphological characteristics [1] [2]. These techniques utilize elevated temperatures and pressures in liquid reaction media to facilitate the formation of crystalline nickel sulfide phases through controlled nucleation and growth processes [3] [4]. The hydrothermal method employs aqueous solutions as the reaction medium, while solvothermal synthesis utilizes organic solvents such as oleylamine or ethylene glycol [2] [5].
The basic mechanism involves the dissolution of nickel precursors, typically nickel nitrate hexahydrate or nickel chloride, in combination with sulfur sources such as thiourea, elemental sulfur, or sodium thiosulfate [1] [3]. Under solvothermal conditions, nickel chloride and elemental sulfur in oleylamine solvent produce different phases of nickel sulfide, including cubic nickel disulfide, hexagonal nickel sulfide, orthorhombic nickel heptasulfide hexanickel, and trigonal nickel trisulfide dinickel through adjustment of nickel to sulfur raw material ratios [2]. The reaction proceeds through intermediate formation of nickel-sulfur complexes, followed by thermal decomposition and crystallization into the desired nickel sulfide phases [6] [7].
Table 1: Solvothermal/Hydrothermal Synthesis Conditions and Phase Formation
Temperature (°C) | Phase Formed | Precursor Ratio (Ni:S) | Reaction Time (h) | Solvent |
---|---|---|---|---|
150 | α-NiS | 1:1 | 12 | Oleylamine |
180 | α-NiS | 1:1 | 24 | Oleylamine |
200 | α-NiS + β-NiS | 1:2 | 24 | Water/EG |
230 | α-NiS | 1:1 | 12 | Oleylamine |
280 | β-NiS | 1:1 | 12 | Oleylamine |
300 | NiS₂ | 1:2 | 12 | Water |
350 | Ni₃S₄ | 1:3 | 24 | Water |
400 | Ni₃S₂ | 1:1 | 24 | Water |
The choice of solvent composition exerts profound influence on the morphological characteristics of nickel sulfide nanostructures during solvothermal synthesis [2] [8]. Oleylamine serves as both solvent and capping agent, promoting the formation of well-dispersed nanoparticles with controlled size distribution through coordination with nickel centers [7] [9]. The coordination behavior of oleylamine with nickel precursors leads to the formation of octahedral trans-complexes, which subsequently undergo thermal decomposition to yield nickel sulfide nanoparticles [9].
Aqueous systems containing complexing agents such as ethylenediaminetetraacetic acid enable the synthesis of hierarchical nickel sulfide structures with enhanced monodispersity [1]. The use of ethylenediaminetetraacetic acid as a capping agent facilitates control over particle aggregation and promotes uniform nucleation throughout the reaction medium [1]. Water-ethylene glycol mixed solvent systems provide intermediate polarity conditions that favor the formation of mixed-phase nickel sulfide structures with unique morphological features [8].
Surfactant-assisted synthesis employs templating molecules to direct the growth of nanoporous crystalline nickel sulfide with two-dimensional morphology [8]. The surfactant molecules create spatial constraints during crystal growth, resulting in the formation of flake-like structures with enhanced surface area [8]. Temperature variations in surfactant-assisted systems allow for phase and morphology control, with different hydrothermal temperatures producing distinct nickel sulfide phases and morphologies [8].
Table 2: Effect of Precursor Concentration on Morphology Control
Precursor Concentration (mM) | Average Particle Size (nm) | Morphology | Phase Purity | Temperature (°C) | Surface Area (m²/g) |
---|---|---|---|---|---|
5 | 100 | Spherical | Pure α-NiS | 180 | 45.2 |
10 | 120 | Spherical | Pure α-NiS | 180 | 38.7 |
20 | 150 | Cuboid | Mixed α-NiS/β-NiS | 180 | 32.1 |
50 | 180 | Hierarchical | Ni₃S₄ + NiS | 180 | 28.5 |
100 | 200 | Hierarchical | Ni₃S₄ | 180 | 22.3 |
The concentration of precursor materials directly correlates with particle size and morphological evolution in solvothermal synthesis [7] [10]. Lower concentrations typically yield smaller, more uniform nanoparticles with spherical morphology, while higher concentrations promote the formation of larger, hierarchical structures [7] [10]. This concentration-dependent behavior results from the balance between nucleation and growth rates, where higher precursor concentrations favor growth over nucleation, leading to larger particle sizes [10].
Temperature represents the most critical parameter governing phase formation in nickel sulfide synthesis, with distinct phases forming at specific temperature ranges [7] [11] [10]. At low temperatures of 150 degrees Celsius, pure alpha-nickel sulfide forms as the predominant phase through direct precipitation from nickel and sulfur precursors [7] [10]. The alpha-nickel sulfide phase represents the kinetically favored product under mild thermal conditions, forming through rapid nucleation and limited crystal growth [12].
Increasing the reaction temperature to 180-200 degrees Celsius promotes the formation of mixed alpha-nickel sulfide and beta-nickel sulfide phases, indicating the onset of thermodynamic control over kinetic factors [7] [10]. The transition between alpha and beta phases involves structural rearrangement of the nickel sulfide lattice, with beta-nickel sulfide representing the thermodynamically stable form at intermediate temperatures [7] [13].
At elevated temperatures of 280 degrees Celsius and above, pure beta-nickel sulfide forms as the dominant phase, reflecting the thermodynamic preference for this polymorph under high-temperature conditions [7] [10]. Further temperature increases to 300-400 degrees Celsius facilitate the formation of sulfur-rich phases such as nickel disulfide and sulfur-poor phases such as trinickel disulfide, depending on the sulfur availability and reaction stoichiometry [11] [14].
The temperature-dependent phase evolution follows the bulk phase diagram of nickel sulfide, where alpha-nickel sulfide represents the high-temperature polymorph and beta-nickel sulfide constitutes the low-temperature stable form under equilibrium conditions [13]. However, kinetic factors in nanoparticle synthesis often result in the preferential formation of metastable phases that differ from bulk thermodynamic predictions [13] [12].
Vapor phase deposition techniques provide precise control over film thickness, composition, and crystalline structure for nickel sulfide thin films and nanostructures [15] [16] [17]. These methods operate through the transport of nickel and sulfur precursors in the gas phase, followed by surface-mediated reactions and film growth on heated substrates [16] [18] [19].
Chemical vapor deposition employs gaseous precursors such as bis(N,N′-di-tert-butylacetamidinato)nickel(II) and hydrogen sulfide to deposit nickel sulfide films at temperatures ranging from 300 to 350 degrees Celsius [16] [18]. The decomposition of nickel amidinate precursors on heated substrates generates reactive nickel species that combine with sulfur from hydrogen sulfide to form nickel sulfide films [18] [9]. This process enables the growth of carbon nanotube-confined nickel sulfide nanoparticles through controlled vapor phase reactions [18].
Atomic layer deposition represents the most sophisticated vapor phase technique, enabling the growth of ultrathin nickel sulfide films with atomic-level thickness control [17] [20] [21]. The atomic layer deposition process employs alternating pulses of bis(N,N′-di-tert-butylacetamidinato)nickel(II) and hydrogen sulfide, with each cycle depositing approximately 0.93 angstroms of nickel sulfide material [17] [22]. The self-limiting nature of atomic layer deposition reactions ensures uniform and conformal coating on complex three-dimensional substrates with aspect ratios as high as 10:1 [17].
The surface chemistry during atomic layer deposition involves the formation of surface-bound nickel amidinate complexes, followed by ligand exchange with hydrogen sulfide to generate nickel sulfide layers [23] [24]. Initial growth proceeds through a reaction-agglomeration mechanism, where nickel-oxygen bonds form during precursor dosing and convert to nickel sulfide during subsequent hydrogen sulfide exposure [21]. This process continues for 100-300 cycles before transitioning to steady-state film growth [21].
Table 3: Vapor Phase Deposition Parameters and Results
Method | Temperature (°C) | Precursor | Growth Rate (Å/cycle) | Film Thickness (nm) | Phase Obtained | Substrate Temperature (°C) |
---|---|---|---|---|---|---|
CVD | 300 | Ni(amd)₂ + H₂S | - | 50-200 | Ni₃S₂/NiS | 300 |
ALD | 125 | Ni(amd)₂ + H₂S | 0.93 | 10-100 | α-NiS | 125 |
Thermal Evaporation | 400 | NiS powder | - | 100-500 | Mixed phases | 400 |
Spray Pyrolysis | 573 | NiSO₄ + Thiourea | - | 200-800 | Ni₁₇S₁₈ | 573 |
AACVD | 250 | Ni(xanthate)₂ | - | 50-300 | α-NiS | 250 |
Aerosol-assisted chemical vapor deposition utilizes nickel xanthate precursors dissolved in suitable solvents to generate nickel sulfide nanostructures on glass substrates [19]. This technique offers advantages in terms of precursor delivery and enables the deposition of nickel sulfide films at moderate temperatures around 250 degrees Celsius [19]. The resulting films exhibit good crystallinity and dielectric properties suitable for electronic applications [19].
Spray pyrolysis represents a cost-effective vapor phase approach for depositing nickel sulfide thin films using aqueous solutions of nickel sulfate and thiourea [25] [26]. The technique operates at elevated temperatures of 573-623 Kelvin and produces various nickel sulfide phases depending on the deposition temperature [26]. At 573 Kelvin, orthorhombic trinickel disulfide forms, while higher temperatures of 623 Kelvin yield hexagonal nickel disulfide [26].
Template-assisted synthesis enables the creation of complex hierarchical nickel sulfide architectures through the use of preformed structural templates that direct crystal growth and morphology [27] [28] [29]. This approach combines the advantages of controlled nucleation with predetermined geometric constraints to produce materials with enhanced surface areas and unique structural features [27] [8].
Nickel nanowire templates provide the foundation for synthesizing nickel sulfide nanowires through controlled sacrificial template routes [27] [28]. The process begins with the chemical synthesis of nickel nanowires without surfactants or magnetic fields, followed by partial sulfurization to create composite structures containing nickel trisulfide dinickel-nickel, nickel trisulfide dinickel-nickel sulfide-nickel, and nickel trisulfide dinickel-nickel sulfide phases [27] [28]. The degree of sulfurization controls the final composition, with complete conversion yielding pure nickel sulfide nanowires and partial conversion maintaining nickel cores for enhanced electrical conductivity [27] [28].
Carbon nanotube templates facilitate the encapsulation of nickel sulfide nanoparticles within one-dimensional carbon structures through chemical vapor deposition processes [18]. Thiophene serves dual functions as both carbon source for nanotube growth and sulfur source for nickel sulfurization, enabling the simultaneous formation of carbon nanotubes and nickel sulfide nanoparticles [18]. This approach produces dendritic hybrid architectures where carbon nanotubes containing nickel sulfide nanoparticles grow epitaxially from nitrogen-doped carbon nanofiber substrates [18].
Graphene oxide templates enable the synthesis of nickel sulfide-reduced graphene oxide composites through hydrothermal processing [8]. The graphene oxide sheets provide nucleation sites for nickel sulfide crystal growth while simultaneously undergoing reduction to form conductive graphene networks [8]. The resulting composites exhibit synergistic effects between the high surface area of graphene and the electrochemical activity of nickel sulfide [8].
Table 4: Template-Assisted Synthesis Results
Template Type | Final Structure | Synthesis Method | Temperature (°C) | Specific Capacitance (F/g) | Cycling Stability (%) |
---|---|---|---|---|---|
Ni nanowires | Ni₃S₂-NiS nanowires | Sacrificial template | 200 | 1077.3 | 76.3 |
Carbon nanotubes | NiS@CNT composite | CVD growth | 400 | 630.0 | 95.0 |
AAO membrane | NiS nanotubes | Template infiltration | 180 | 788.0 | 98.0 |
Graphene oxide | NiS/rGO sheets | Hydrothermal | 160 | 1312.0 | 84.0 |
Ni foam | NiS nanosheets | Direct growth | 150 | 223.8 | 84.0 |
Anodic aluminum oxide membranes serve as rigid templates for creating nickel sulfide nanotubes through infiltration and subsequent template removal [30]. The uniform pore structure of anodic aluminum oxide enables precise control over nanotube diameter and wall thickness [30]. Chemical bath deposition within the template pores produces nickel sulfide nanotubes with high aspect ratios and controllable dimensions [30].
Nickel foam substrates provide three-dimensional scaffolds for the direct growth of nickel sulfide nanosheets through electrochemical or chemical deposition methods [30] [31]. The high surface area and conductivity of nickel foam enhance both the nucleation density and electron transport properties of the resulting nickel sulfide structures [30] [31]. This approach eliminates the need for binders and current collectors, resulting in improved electrochemical performance [30].